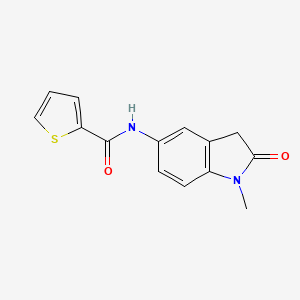

N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-16-11-5-4-10(7-9(11)8-13(16)17)15-14(18)12-3-2-6-19-12/h2-7H,8H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQWKFHWVCSJMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide typically involves the reaction of 1-methyl-2-oxoindoline with thiophene-2-carboxylic acid or its derivatives under specific conditions. One common method includes the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced amide derivatives.

Substitution: Formation of halogenated or alkylated thiophene derivatives.

Scientific Research Applications

N-(1-methyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide, also known as N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide, is a synthetic organic compound with an indolinone moiety and a thiophene ring, which suggests potential pharmacological properties. It belongs to the class of indolinone derivatives, known for their diverse biological activities and potential therapeutic applications. Research indicates it may act as an inhibitor of specific enzymes, such as kinases or proteases, by binding to their active sites and may also interact with cellular receptors, modulating their activity and influencing downstream signaling pathways.

Applications in Medicinal Chemistry

- Drug Development N-(1-methyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide can serve as a lead compound for developing new drugs targeting cancer and other diseases. Its unique structure allows for further modifications to enhance its efficacy and selectivity against specific biological targets.

- Enzyme Inhibition It may act as an inhibitor of specific enzymes, such as kinases or proteases, by binding to their active sites.

- Anticancer Properties Studies have highlighted its potential anticancer properties through studies showing cytotoxic effects on human cancer cell lines, primarily through mechanisms involving apoptosis induction. N-methyl-2-oxoindoline-5-carboxamide can engage with multiple biological targets, influencing pathways associated with cell survival and apoptosis and promote programmed cell death in cancer cells.

Applications in Biological Research

- Interaction with Biological Macromolecules Interaction studies have shown that N-(1-methyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide may interact with various biological macromolecules. Molecular docking studies indicate its potential binding affinity to specific proteins involved in cancer pathways, suggesting that it could modulate these pathways effectively.

- Gene Expression Regulation Studies on its interaction with DNA/RNA could reveal insights into its mechanism of action concerning gene expression regulation.

Thiophene-2-carboxamide Derivatives

- Antimicrobial and Antitumor Thiophene-2-carboxamide derivatives have exhibited antibacterial, antifungal, inflammatory, and antitumor properties .

- Marketed Drugs Some examples of thiophene 2-carboxamide are marketed drugs, for example OSI-390 is used as anticancer drug and Rivaroxaban is used as an antithrombotic agent .

- Drug Discovery Thiophene-2-carboxamide was considered to be a lead compound for drug discovery; for example; nitro thiophene-2-carboxamide was used as a narrow spectrum antibacterial lead compound and thiophene-2-carboxamide 5 was used as IKK-2 potent lead inhibitor .

Table of Potential Applications

Biological Activity

N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide is a compound belonging to the class of indole derivatives, known for their diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Properties

The compound features an indolinone moiety combined with a thiophene ring, contributing to its unique pharmacological profile. The presence of these structural elements suggests potential interactions with various biological targets, enhancing its therapeutic efficacy.

Anticancer Properties

Research indicates that N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide exhibits significant cytotoxic effects against several human cancer cell lines. The primary mechanism involves the induction of apoptosis through the activation of specific pathways.

Target Enzymes:

- Caspase-3 : This enzyme plays a crucial role in the apoptotic pathway. The compound activates procaspase-3, leading to programmed cell death in cancer cells.

Affected Cancer Cell Lines:

- Colon Cancer : SW620

- Prostate Cancer : PC-3

- Lung Cancer : NCI-H23

The anticancer activity of this compound is attributed to several biochemical pathways:

3.1 Apoptosis Induction

The compound triggers apoptosis by activating caspase pathways, leading to significant cytotoxicity in cancer cells.

3.2 Enzyme Inhibition

N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide may inhibit specific kinases or proteases, modulating their activity and influencing downstream signaling pathways.

3.3 Molecular Interactions

Molecular docking studies suggest that the compound can bind to proteins involved in cancer pathways, potentially modulating gene expression and cellular responses.

4. Comparative Biological Activity

To understand the potential of N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide relative to similar compounds, the following table summarizes their structural features and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide | Indolinone core + thiophene ring | Notable cytotoxicity against human cancer cell lines |

| 4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide | Bromine substitution + thiophene | Significant anticancer activity against colon and prostate cancers |

| N-(4-methoxyphenyl)-2-(3-methylquinoxalin)acetamide | Quinoxaline derivative | Anticancer properties through apoptosis induction |

5. Case Studies and Research Findings

Recent studies have highlighted the effectiveness of N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide in various experimental settings:

Case Study 1: Cytotoxicity Testing

In vitro tests demonstrated that this compound exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin against several cancer cell lines, indicating its potential as a lead compound for further development .

Case Study 2: Mechanistic Insights

Further research into its mechanism revealed that it not only induces apoptosis but also affects cellular signaling pathways related to tumor growth and survival, suggesting a multifaceted approach to cancer treatment.

6. Conclusion

N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide represents a promising candidate in cancer therapeutics due to its potent biological activity, particularly in inducing apoptosis through caspase activation. Ongoing research is essential to fully elucidate its mechanisms and optimize its therapeutic applications.

Future studies should focus on:

- Detailed pharmacokinetic profiling.

- Exploration of structure–activity relationships (SAR).

- Clinical trials to assess efficacy and safety in humans.

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Compound Class : Oxindole carboxamides with thiazole substituents (e.g., OCA 10a-l from ).

- Key Differences: The target compound uses a thiophene-2-carboxamide backbone, whereas OCA 10a-l incorporates a thiazol-2-ylmethylene group. The indolinone ring in the target compound replaces the difluorobenzyl and methyl groups in OCA 10a-l.

- The indolinone moiety in the target compound may confer kinase inhibitory activity, as seen in other 2-oxoindoline derivatives (e.g., sunitinib analogs) .

Antibacterial Thiophene Carboxamides

Compound Class : Nitrothiophene carboxamides (e.g., Compound 8 from ) and 5-methylthiophene-2-carboxamides ().

- Key Differences :

- Nitrothiophene carboxamides () feature electron-withdrawing trifluoromethyl or nitro groups, enhancing electrophilicity and bacterial target engagement.

- 5-Methylthiophene-2-carboxamides () vary in N-substituents (e.g., adamantyl, phenyl), optimizing hydrophobic interactions with mycobacterial enzymes.

- The target compound’s 1-methyl-2-oxoindolin-5-yl group introduces a fused bicyclic system absent in these analogs.

- Functional Implications: The indolinone’s carbonyl group may mimic natural substrates in bacterial or fungal enzymes, as seen in antifungal carboxamide derivatives . Methyl and oxo groups could reduce metabolic degradation compared to nitro-substituted analogs .

Crystallographic and Supramolecular Comparisons

Compound Class : N-(2-Nitrophenyl)thiophene-2-carboxamide ().

- Key Differences: The 2-nitrophenyl substituent in ’s compound creates strong electron-withdrawing effects, while the target’s indolinone group offers balanced electron distribution. Dihedral angles between aromatic rings in ’s compound (8.5–16.1°) suggest conformational flexibility, whereas the fused indolinone in the target compound likely restricts rotation, enhancing planarity .

- Functional Implications: Restricted rotation in the target compound may improve binding affinity to rigid enzyme pockets (e.g., kinases).

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide?

- Synthesis : The compound is typically synthesized via multi-step organic reactions. Key steps include:

- Condensation of thiophene-2-carboxylic acid derivatives with 1-methyl-2-oxoindolin-5-amine under coupling agents (e.g., EDC/HOBt).

- Purification via column chromatography or recrystallization to achieve >95% purity .

- Characterization :

- NMR spectroscopy : Confirms substituent positions and structural integrity (e.g., ¹H-NMR for aromatic protons, ¹³C-NMR for carbonyl groups).

- IR spectroscopy : Validates amide C=O stretching (~1650–1700 cm⁻¹) and indolinone C=O (~1740 cm⁻¹) .

- Mass spectrometry : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How is the initial biological activity of this compound assessed in preclinical studies?

- Screening assays :

- Anticancer activity : MTT assays using cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells).

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ATPase assays for GyrB inhibition, IC₅₀ < 5 µM in some analogues ).

- Data interpretation : Dose-response curves and statistical analysis (e.g., GraphPad Prism for EC₅₀/IC₅₀ calculations) .

Q. What structural features influence the compound’s reactivity and solubility?

- Key features :

- Thiophene-carboxamide moiety : Enhances π-π stacking with biological targets.

- 1-methyl-2-oxoindolin group : Improves metabolic stability but reduces aqueous solubility.

- Solubility optimization : Use of co-solvents (e.g., DMSO) or formulation with cyclodextrins .

Advanced Research Questions

Q. How can synthetic yields and purity be optimized for large-scale production?

- Methodological strategies :

- Continuous flow reactors : Improve reaction consistency and reduce side products (e.g., 15–20% yield increase vs. batch methods) .

- Advanced purification : Preparative HPLC with C18 columns (≥99% purity) .

- Table 1 : Reaction Optimization Parameters

| Parameter | Batch Method | Flow Reactor |

|---|---|---|

| Yield (%) | 65–70 | 80–85 |

| Purity (%) | 95 | 99 |

| Reaction Time (h) | 24 | 6–8 |

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

- Approaches :

- X-ray crystallography : Resolve ambiguous proton environments (SHELX software for structure refinement ).

- 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions .

- Case study : A 0.3 ppm discrepancy in ¹H-NMR was resolved via HSQC, confirming H-bonding with the amide group .

Q. What strategies are effective in designing analogues with improved target affinity?

- Structure-activity relationship (SAR) :

- Modifications : Substituents on the indolinone ring (e.g., halogens for enhanced lipophilicity) or thiophene (e.g., nitro groups for electron withdrawal) .

- Computational docking : AutoDock Vina to predict binding poses with GyrB ATPase (ΔG < -9 kcal/mol in lead compounds) .

Q. What mechanistic insights exist for its enzyme inhibition activity?

- Proposed mechanisms :

- ATP-binding pocket competition : Thiophene-carboxamide mimics adenine in kinase binding sites (Ki < 1 µM in preliminary assays) .

- Allosteric modulation : Indolinone moiety disrupts protein conformational changes (validated via SPR assays) .

Q. How can computational modeling predict off-target interactions?

- Methods :

- Pharmacophore modeling : MOE or Schrödinger to identify shared features with known inhibitors (e.g., GyrB ATPase ).

- Toxicity prediction : SwissADME for cytochrome P450 inhibition risks .

Data Contradiction Analysis

- Example : Conflicting IC₅₀ values in enzyme assays may arise from assay conditions (e.g., ATP concentration variations). Validate via orthogonal methods (e.g., thermal shift assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.